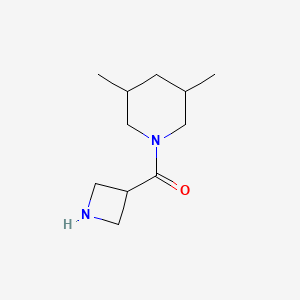
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine
Übersicht
Beschreibung
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them significantly more stable than related aziridines .
Molecular Structure Analysis
Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, which also contributes to their stability .Chemical Reactions Analysis
Azetidines have unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is commonly used to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Piperidines
- Stereoselective Synthesis : A study demonstrated the stereoselective preparation of various 4-substituted piperidines from 2-(2-mesyloxyethyl)azetidines, highlighting a method that provides an alternative to known preparations of 3,4-disubstituted piperidines, important scaffolds in medicinal chemistry (Mollet et al., 2011).
Synthesis of Piperidin-4-ones
- Ring Expansion-Oxidation Protocol : Another study explored the transformation of cis-2-(2-bromo-1,1-dimethylethyl)azetidines into novel 5,5-dimethylpiperidin-4-ones, employing a ring expansion–oxidation protocol, providing a selective method for synthesizing piperidin-4-ones, a useful template in drug design (Mollet et al., 2013).
Rearrangement of Azetidines
- Reactivity and Rearrangement : Research on 2-aryl-3,3-dichloroazetidines revealed their reactivity under basic conditions, leading to the formation of aziridines and azetines through ring contraction or expansion, showcasing the utility of azetidines in synthesizing other valuable nitrogen-containing heterocycles (Dejaegher et al., 2002).
Gold-Catalyzed Synthesis of Azetidin-3-ones
- Gold-Catalyzed Intermolecular Oxidation : A flexible and stereoselective approach for synthesizing azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes was reported, highlighting the potential of azetidin-3-ones as versatile substrates for further functionalization (Ye et al., 2011).
Applications in Antibacterial Agents
- 7-Azetidinylquinolones : The synthesis and evaluation of 7-azetidinylquinolones as antibacterial agents were detailed, demonstrating the importance of azetidine moieties in enhancing the antibacterial activity of quinolone-based compounds (Frigola et al., 1995).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Related compounds, such as azetidine derivatives, have been shown to exhibit antimicrobial and anti-proliferative activity . These compounds often target bacterial topoisomerase enzymes, DNA gyrase, and topoisomerase IV .
Mode of Action
Related compounds, such as fluoroquinolones, exert their antimicrobial activity by binding to type ii bacterial topoisomerase enzymes, dna gyrase, and topoisomerase iv . This binding induces permanent double-stranded DNA breaks, which results in cell death .
Biochemical Pathways
Related compounds, such as fluoroquinolones, interfere with the dna replication process of bacteria by inhibiting dna gyrase and topoisomerase iv .
Result of Action
Related compounds have been shown to inhibit the growth of certain bacteria and cancer cell lines .
Biochemische Analyse
Biochemical Properties
1-(Azetidine-3-carbonyl)-3,5-dimethylpiperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The azetidine ring, characterized by its considerable ring strain, makes the compound highly reactive under appropriate conditions . This reactivity allows this compound to participate in various biochemical processes, including enzyme inhibition and activation. It has been observed to interact with bacterial topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication . Additionally, the compound’s interaction with proteins involved in cell signaling pathways can modulate cellular responses and metabolic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antibacterial activity by inhibiting the growth of Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus . Furthermore, this compound has shown anti-proliferative effects on cancer cell lines, such as MCF-7 breast carcinoma and HCT-116 colon carcinoma cells . These effects are mediated through the compound’s ability to induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with bacterial topoisomerase enzymes results in the formation of stable complexes that prevent DNA replication and transcription . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antibacterial and anticancer properties over extended periods, provided that optimal storage conditions are maintained.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in cellular respiration and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing for its accumulation in target tissues . Once inside the cells, this compound can interact with intracellular proteins and organelles, influencing its localization and activity. The compound’s distribution is also influenced by its lipophilicity, which facilitates its passage through cellular membranes and enhances its bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production. The precise subcellular localization of the compound is essential for its targeted biological effects.
Eigenschaften
IUPAC Name |
azetidin-3-yl-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8-3-9(2)7-13(6-8)11(14)10-4-12-5-10/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODWOXVDRRNLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



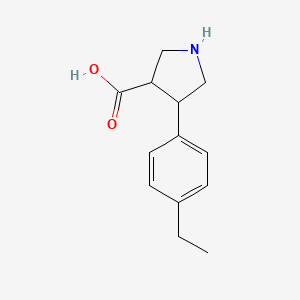

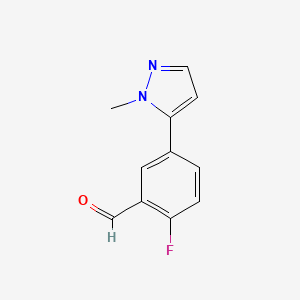
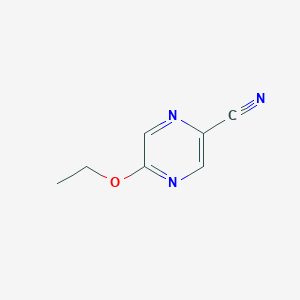
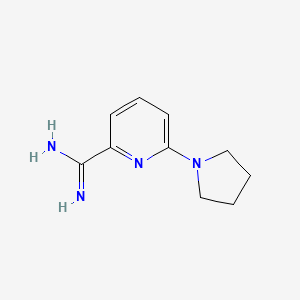
![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)
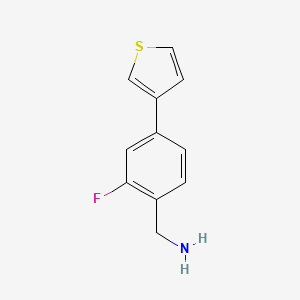
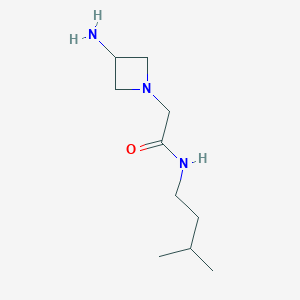

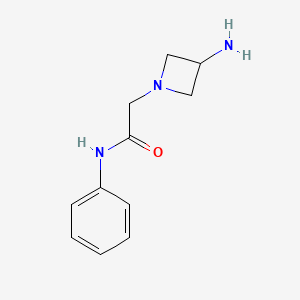
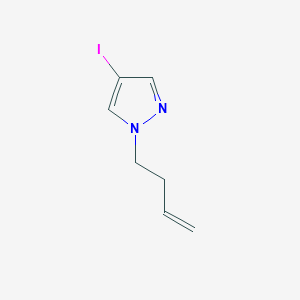
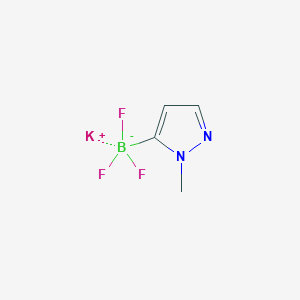
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)